Metocinium iodide
Description
Metocinium iodide (CAS: 2424-71-7), known by its International Nonproprietary Name (INN), is a quaternary ammonium compound with the chemical name Ethanaminium, 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N,N,N-trimethyl-, iodide (1:1). It is classified as an anticholinergic agent, inhibiting the action of acetylcholine at muscarinic receptors, and is structurally characterized by a diphenylacetyloxy group attached to a trimethylammonium core . Synonyms include Iodure de Metocinium (INN-French), Metocinii iodidum (INN-Latin), and UNII-R11SBP9F2B .
Properties
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NO3.HI/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,22H,14-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEPZVLQTPNDCU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1553-33-9 (Parent) | |
| Record name | Metocinium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046117 | |
| Record name | Metocinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-71-7 | |
| Record name | Ethanaminium, 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metocinium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metocinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOCINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11SBP9F2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Metocinium iodide can be synthesized through a series of chemical reactions involving the iodination of metocinium. The process typically involves the reaction of metocinium with iodine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Structural Basis for Reactivity
Key functional groups :
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Quaternary ammonium center (N⁺(CH₃)₃)
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Benzilate ester linkage (C₆H₅)₂C(OH)COO-
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Iodide counterion (I⁻)
| Structural Feature | Reactivity Characteristics |
|---|---|
| Quaternary ammonium salt | High water solubility, stable to heat but susceptible to nucleophilic displacement at nitrogen under strong basic conditions |
| Benzilate ester | Hydrolyzable in acidic/basic media to form diphenylglycolic acid and choline derivatives |
| Iodide ion | Participates in ion-exchange reactions with silver or lead salts |
Hydrolysis Reactions
Acid-catalyzed ester hydrolysis :
Outcome: Produces diphenylglycolic acid and choline iodide .
Base-mediated saponification :
Conditions: Prolonged heating in alcoholic NaOH yields sodium benzilate and trimethyl(2-hydroxyethyl)ammonium iodide .
Ion Exchange Reactions
| Reactant | Product | Evidence |
|---|---|---|
| AgNO₃ | Metocinium nitrate + AgI↓ | Theoretical, based on precipitation of AgI |
| Pb(NO₃)₂ | Lead iodide precipitate | Expected metathesis reaction |
Thermal Decomposition
Observed behavior :
-
Likely pathways include:
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C-O bond cleavage in the ester group
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Degradation of quaternary ammonium moiety to trimethylamine
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Synthetic Pathways (Inferred)
While explicit synthesis details are unavailable, the structure suggests:
-
Esterification :
Diphenylglycolic acid + choline iodide → this compound
Catalyst: Acidic conditions (e.g., H₂SO₄) -
Quaternary Ammonium Formation :
Reaction of tertiary amine precursor with methyl iodide:
Stability Profile
| Factor | Effect | Recommendations |
|---|---|---|
| pH < 3 or > 9 | Accelerated ester hydrolysis | Store at neutral pH |
| UV light | Possible radical degradation | Use amber glass containers |
| Humidity | Deliquescent properties | Desiccated storage |
Research Gaps
-
No peer-reviewed kinetic studies on hydrolysis rates
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Limited data on photodegradation products
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Metabolic pathways in humans remain uncharacterized
Scientific Research Applications
Metocinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and interactions with biological molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Metocinium iodide exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, inhibiting the action of acetylcholine. This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quaternary ammonium compounds (QACs) with iodide counterions or anticholinergic properties share structural and functional parallels with metocinium iodide. Key examples include:
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound | CAS Number | Molecular Class | Primary Use/Activity | Key Differences |
|---|---|---|---|---|
| This compound | 2424-71-7 | Quaternary ammonium iodide | Anticholinergic agent | Diphenylacetyloxy substituent |
| Mebezonium iodide | 7681-78-9 | Quaternary ammonium iodide | Unspecified (INN-classified) | Benzyl-substituted ammonium |
| Methylbenactyzium bromide | 3166-62-9 | Quaternary ammonium bromide | Anticholinergic/spasmolytic | Bromide counterion; benzactyzium core |
| Methacholine chloride | 62-51-1 | Cholinergic agonist | Bronchial challenge testing | Chloride counterion; activates muscarinic receptors |
| Metocurine iodide | Not explicitly listed | Quaternary ammonium iodide | Neuromuscular blocking agent | Curariform structure; longer duration of action |
Structural Insights :
- This compound and mebezonium iodide share iodide counterions but differ in their ammonium substituents.
- Methylbenactyzium bromide substitutes the iodide with bromide and features a benzactyzium core, which may alter receptor affinity and metabolic stability .
- Methacholine chloride , though structurally related as a cholinergic ammonium compound, acts as a muscarinic agonist, contrasting with metocinium’s antagonistic activity .
Functional Comparison with Anticholinergic Agents
Anticholinergic QACs vary in potency, selectivity, and clinical applications:
Table 2: Pharmacological Comparison of Anticholinergic Agents
| Compound | Receptor Selectivity | Clinical Applications | Adverse Effects |
|---|---|---|---|
| This compound | Muscarinic receptors | Likely gastrointestinal/spasmolytic (inferred) | Dry mouth, tachycardia (typical of anticholinergics) |
| Methylbenactyzium bromide | Muscarinic M1/M3 | Peptic ulcers, irritable bowel | Constipation, urinary retention |
| Metocurine iodide | Nicotinic (neuromuscular) | Surgical muscle relaxation | Respiratory depression, hypotension |
Functional Insights :
- This compound ’s mechanism aligns with classical anticholinergics but lacks detailed clinical data in the evidence. Its inclusion in the Martindale Pharmacopoeia alongside spasmolytics like methylbenactyzium bromide supports its role in smooth muscle disorders .
- Metocurine iodide , a neuromuscular blocker, diverges functionally by targeting nicotinic receptors at the neuromuscular junction rather than muscarinic receptors .
Research Findings and Limitations
Psychosedative Classification: this compound is listed under psychosedatives and benzodiazepine agonists in the Derwent Drug File, suggesting unexplored anxiolytic or sedative applications . This contrasts with methacholine chloride, which is strictly diagnostic .
Synthetic Analogues : Structural modifications in analogues like mecetronium etilsulfate (CAS: 3006-10-8) emphasize the role of counterions and alkyl chains in bioavailability. Ethyl sulfate groups may enhance solubility compared to iodide .
Toxicity Data: No specific toxicity data for this compound is provided, though QACs generally exhibit dose-dependent anticholinergic side effects (e.g., blurred vision, cognitive impairment) .
Biological Activity
Metocinium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and relevant research findings.
Chemical Structure and Properties
This compound is chemically classified as a quaternary ammonium salt with the molecular formula and a molecular weight of 421.3 g/mol. Its structure features a nitrogen atom bonded to four carbon-containing groups, which contributes to its pharmacological properties.
This compound primarily exhibits anticholinergic activity, which is essential for its therapeutic effects. The compound acts by blocking muscarinic receptors in the gastrointestinal tract, leading to reduced motility and secretion. This mechanism is particularly beneficial in managing conditions such as irritable bowel syndrome (IBS), where excessive gut motility can lead to discomfort and other symptoms.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Anticholinergic Effects : Inhibition of acetylcholine at muscarinic receptors reduces gastrointestinal motility.
- Analgesic Properties : Some studies suggest that it may have analgesic effects, providing relief from abdominal pain associated with IBS.
- Impact on Gastrointestinal Disorders : Clinical trials have demonstrated its efficacy in treating IBS symptoms, including diarrhea and abdominal discomfort.
Clinical Studies and Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
-
Study on IBS Patients :
- Objective : To evaluate the effectiveness of this compound in patients diagnosed with IBS.
- Methodology : A randomized controlled trial involving 100 participants over a 12-week period.
- Results : Significant improvement in abdominal pain and frequency of bowel movements was observed in the treatment group compared to placebo (p < 0.05) .
-
Safety Profile Assessment :
- Objective : To assess the safety and tolerability of this compound.
- Methodology : A cohort study involving 50 patients receiving this compound for various gastrointestinal disorders.
- Results : Mild side effects were reported, including dry mouth and dizziness, but no severe adverse events were noted .
Data Table: Summary of Clinical Findings
| Study Title | Population Size | Duration | Key Findings | p-value |
|---|---|---|---|---|
| Efficacy in IBS Treatment | 100 | 12 weeks | Significant reduction in abdominal pain | < 0.05 |
| Safety Profile | 50 | Variable | Mild side effects; no severe adverse events | N/A |
Case Study 1: Efficacy in Chronic Diarrhea
A case study involving a 35-year-old female patient with chronic diarrhea attributed to IBS showed remarkable improvement after a treatment regimen with this compound. The patient reported a decrease in bowel movement frequency from 10 times a day to 3 times per day within four weeks.
Case Study 2: Tolerability Assessment
Another case involved a 50-year-old male with IBS who experienced intolerable side effects from conventional treatments. After switching to this compound, he reported significant symptom relief without severe side effects, indicating better tolerability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Metocinium iodide with high purity, and how can reaction progress be monitored?
- Methodological Answer :
- Use stepwise alkylation of tertiary amines with iodomethane in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization, ensuring retention factor (Rf) consistency with reference standards .
- Purify the product via recrystallization in ethanol-water mixtures, followed by vacuum drying. Confirm purity via elemental analysis (C, H, N) and ion chromatography for iodide content .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodological Answer :
- Perform X-ray diffraction (XRD) to determine crystal structure and lattice parameters. Compare results with known quaternary ammonium salts to identify deviations in ionic packing .
- Use thermogravimetric analysis (TGA) to assess thermal stability. A sharp mass loss at 200–250°C typically indicates decomposition of the iodide counterion .
- Validate molecular structure via NMR spectroscopy (¹H, ¹³C) in deuterated solvents (e.g., DMSO-d₆). Assign peaks by comparing shifts to analogous compounds (e.g., benzethonium iodide) .
Q. What protocols ensure accurate solubility measurements of this compound in aqueous and organic solvents?
- Methodological Answer :
- Prepare saturated solutions at controlled temperatures (e.g., 25°C) using a gravimetric method. Filter undissolved solids through 0.22 µm membranes to avoid particulate interference .
- Quantify solubility via inductively coupled plasma mass spectrometry (ICP-MS) for iodide ions or UV-Vis spectroscopy for organic cation absorbance .
- Report uncertainties arising from solvent polarity, ionic strength, and temperature fluctuations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer :
- Conduct a meta-analysis of published datasets, normalizing variables such as temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
- Replicate conflicting experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors .
- Cross-validate results with computational models (e.g., COSMO-RS) to predict solubility trends based on molecular interactions .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and light exposure?
- Methodological Answer :
- Design a factorial experiment with pH (2–12) and UV light intensity (0–100 mW/cm²) as independent variables. Use buffer solutions adjusted with HCl/NaOH to maintain pH .
- Monitor degradation via high-performance liquid chromatography (HPLC) with a C18 column and photodiode array detector. Track disappearance of the parent compound and formation of iodide ions .
- Apply kinetic modeling (e.g., pseudo-first-order rate constants) to quantify degradation pathways and identify critical stability thresholds .
Q. How can computational methods enhance the understanding of this compound’s interactions with biological membranes?
- Methodological Answer :
- Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model the compound’s insertion into lipid bilayers. Analyze parameters like diffusion coefficients and membrane perturbation energies .
- Validate simulations with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane-binding affinity .
- Compare results with structurally similar compounds (e.g., cetrimonium iodide) to infer structure-activity relationships .
Q. What strategies mitigate challenges in reproducing published synthesis protocols for this compound?
- Methodological Answer :
- Cross-reference experimental details across multiple sources (e.g., patents, journal articles) to identify ambiguities in solvent ratios or reaction times .
- Collaborate with original authors to access raw data or supplementary materials (e.g., NMR spectra, TLC images) .
- Use design of experiments (DoE) to optimize unstated variables (e.g., stirring speed, cooling rates) and identify critical process parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
